

GPR91/SUCNR1 Signaling Pathway in Inflammation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *hGPR91 antagonist 3*

Cat. No.: *B10771200*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in the inflammatory microenvironment. Its extracellular effects are primarily mediated through the G protein-coupled receptor 91 (GPR91), also known as succinate receptor 1 (SUCNR1). Under conditions of metabolic stress, such as hypoxia and ischemia, which are often hallmarks of inflammation, succinate accumulates and is released into the extracellular space, where it acts as a danger signal to modulate immune responses. This guide provides a comprehensive overview of the GPR91/SUCNR1 signaling pathway, its role in inflammation, and detailed methodologies for its investigation.

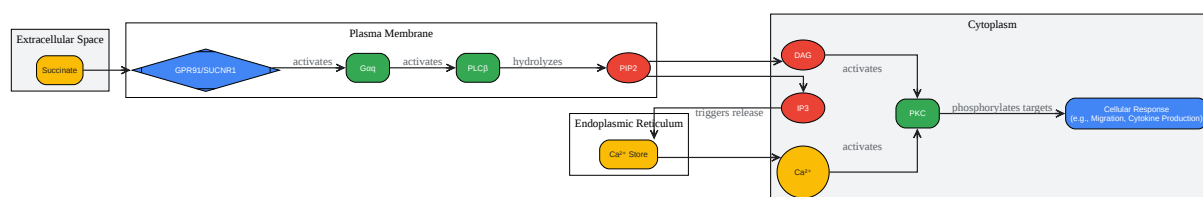
The GPR91/SUCNR1 Signaling Cascade

GPR91 is a pleiotropic receptor that couples to both Gq/11 and Gi/o G proteins, leading to the activation of distinct downstream signaling pathways. The activation of these pathways is often cell-type specific and dependent on the concentration of succinate.

Gq/11-Mediated Pathway

Upon succinate binding, the Gq/11 pathway is initiated, leading to the activation of phospholipase C β (PLC β). PLC β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on

the endoplasmic reticulum, triggering the release of stored calcium (Ca^{2+}) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to cellular responses such as cell migration and cytokine production.

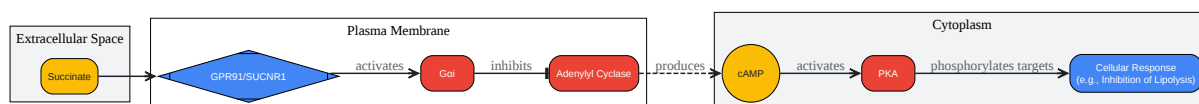


[Click to download full resolution via product page](#)

Caption: GPR91/SUCNR1 Gq-mediated signaling pathway.

Gi/o-Mediated Pathway

The engagement of the Gi/o pathway by GPR91 leads to the inhibition of adenylyl cyclase (AC), which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels lead to decreased protein kinase A (PKA) activity. This pathway has been implicated in the anti-lipolytic effects of succinate in adipocytes and can modulate the inflammatory response in certain immune cells.

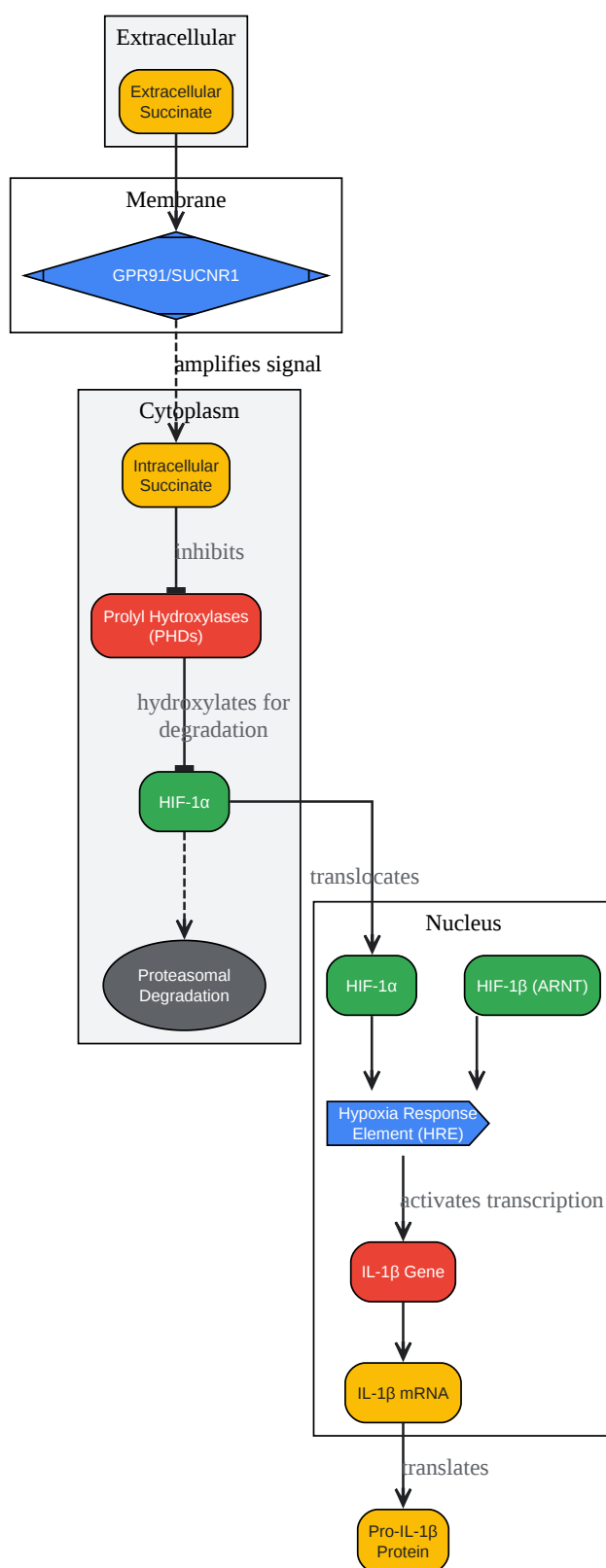


[Click to download full resolution via product page](#)

Caption: GPR91/SUCNR1 Gi-mediated signaling pathway.

Cross-talk with HIF-1 α

A crucial aspect of succinate signaling in inflammation is its interplay with Hypoxia-Inducible Factor-1 α (HIF-1 α). Intracellular succinate accumulation, often occurring in parallel with its extracellular release, inhibits prolyl hydroxylases (PHDs). This inhibition prevents the degradation of HIF-1 α , leading to its stabilization and translocation to the nucleus, where it promotes the transcription of pro-inflammatory genes, including Interleukin-1 β (IL-1 β). Extracellular succinate, through GPR91 activation, can further amplify this process, creating a positive feedback loop that enhances the inflammatory response.



[Click to download full resolution via product page](#)

Caption: Crosstalk between GPR91/SUCNR1 signaling and HIF-1α stabilization.

Role in Immune Cells

GPR91/SUCNR1 is expressed on various immune cells, where its activation leads to context-dependent pro- or anti-inflammatory responses.

- **Macrophages:** In pro-inflammatory (M1) macrophages, succinate signaling via GPR91 can amplify the production of IL-1 β , a key pro-inflammatory cytokine.^{[1][2]} Conversely, in anti-inflammatory (M2) macrophages, SUCNR1 signaling may promote an anti-inflammatory phenotype.
- **Dendritic Cells (DCs):** Succinate acts as a chemoattractant for immature DCs, guiding them to sites of inflammation. GPR91 activation on DCs enhances their maturation, antigen presentation capacity, and the production of pro-inflammatory cytokines, thereby bridging innate and adaptive immunity.

Involvement in Inflammatory Diseases

Dysregulation of the succinate-GPR91 axis has been implicated in the pathophysiology of several inflammatory diseases.

- **Rheumatoid Arthritis (RA):** Succinate levels are elevated in the synovial fluid of RA patients.^{[1][2]} This succinate can stimulate synovial macrophages to produce IL-1 β , contributing to the chronic inflammation and joint destruction characteristic of RA.^[1]
- **Inflammatory Bowel Disease (IBD):** Increased succinate concentrations have been observed in the gut of IBD patients. GPR91 signaling in intestinal epithelial cells and immune cells can contribute to the inflammatory cascade in conditions like ulcerative colitis.
- **Atherosclerosis:** Succinate has been shown to promote a pro-inflammatory phenotype in macrophages within atherosclerotic plaques, potentially exacerbating the disease.

Quantitative Data Summary

The following tables summarize key quantitative data related to GPR91/SUCNR1 signaling in inflammation.

Table 1: Succinate Concentrations in Health and Disease

Condition	Fluid/Tissue	Succinate Concentration	Reference(s)
Healthy	Plasma	2-30 μ M	
Rheumatoid Arthritis	Synovial Fluid	Elevated	
Inflammatory Bowel Disease	Intestinal Tissue/Feces	Elevated	
Type 2 Diabetes	Plasma	Elevated	

Table 2: Ligand Affinities for GPR91/SUCNR1

Ligand	Receptor	Assay	Value	Reference(s)
Succinate	Human GPR91	IP3 Turnover	EC50 = 17 μ M	
Succinate	Human GPR91	Renin Release	EC50 = 350 μ M	
Succinate	Human GPR91	PGE2 Production	EC50 = 214 μ M	
Maleate	Human GPR91	IP3 Turnover	EC50 = 13 μ M	
NF-56-EJ40 (Antagonist)	Human SUCNR1	-	IC50 = 25 nM, Ki = 33 nM	

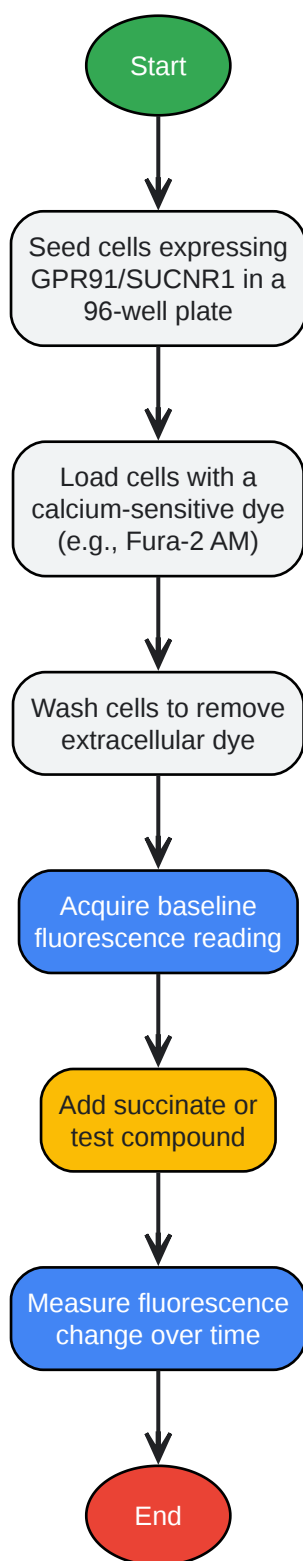
Experimental Protocols

Investigating the GPR91/SUCNR1 signaling pathway requires a variety of in vitro and in vivo techniques. Below are outlines of key experimental protocols.

In Vitro Assays

1. Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR91 activation.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Circulating Pro- and Anti-Inflammatory Metabolites and Its Potential Role in Rheumatoid Arthritis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolites as drivers and targets in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GPR91/SUCNR1 Signaling Pathway in Inflammation: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10771200#gpr91-sucnr1-signaling-pathway-in-inflammation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

